![molecular formula C18H13F3N4O B14966811 7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14966811.png)
7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the difluoromethoxy and fluorophenyl groups. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and coupling agents, such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or fluorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxyphenyl ketones, while reduction may produce triazolopyrimidine alcohols.
Scientific Research Applications
7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(Methoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- 7-[2-(Chloromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-[2-(Difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 7-[2-(difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is C19H14F4N4O2, with a molecular weight of approximately 406.34 g/mol. The structural representation includes the difluoromethoxy and fluorophenyl substituents that contribute to its biological activity.
Anticonvulsant Activity
Research indicates that triazolo-pyrimidines exhibit significant anticonvulsant properties. For instance, compounds similar to the one have been tested for anticonvulsant activity using the Maximal Electroshock (MES) test. In studies involving various derivatives, it was found that certain triazolo-pyrimidines demonstrated potent anticonvulsant effects comparable to established drugs like carbamazepine and valproate .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo-pyrimidines is notable. A review highlighted that derivatives with similar structures effectively inhibited cyclooxygenase-2 (COX-2) activity. For example, certain compounds showed IC50 values as low as 0.04 μmol, indicating strong anti-inflammatory capabilities . The compound in focus may share these properties due to its structural features.
Antimicrobial Activity
Triazolo-pyrimidine derivatives have also been investigated for their antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways . Given the structural similarities with other active compounds, it is plausible that this compound may exhibit antimicrobial properties as well.
The mechanisms underlying the biological activities of triazolo-pyrimidines often involve modulation of enzyme activity and receptor interactions:
- Anticonvulsant Mechanism : These compounds may enhance GABAergic transmission or inhibit excitatory neurotransmitter release.
- Anti-inflammatory Mechanism : Inhibition of COX enzymes leads to reduced prostaglandin synthesis, thereby alleviating inflammation.
- Antimicrobial Mechanism : Disruption of bacterial metabolic pathways or cell wall integrity.
Case Studies
Several studies have explored the efficacy of triazolo-pyrimidine derivatives in various biological assays:
- Anticonvulsant Study : A compound structurally related to our target was tested in animal models and showed an ED50 value comparable to existing anticonvulsants .
- Anti-inflammatory Assessment : A derivative was evaluated for its COX-2 inhibition and demonstrated significant anti-inflammatory effects in vivo using carrageenan-induced paw edema models .
- Antimicrobial Testing : Various derivatives were subjected to antimicrobial susceptibility tests against standard bacterial strains, showing promising results in inhibiting growth .
Properties
Molecular Formula |
C18H13F3N4O |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
7-[2-(difluoromethoxy)phenyl]-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H13F3N4O/c19-12-7-5-11(6-8-12)14-9-15(25-18(24-14)22-10-23-25)13-3-1-2-4-16(13)26-17(20)21/h1-10,15,17H,(H,22,23,24) |
InChI Key |
XOJTXSXIXGNBGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)F)OC(F)F |
Origin of Product |
United States |
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